molecular formula C23H28N2O2 B6912085 N-(1-benzoylpiperidin-4-yl)-2-phenylpentanamide

N-(1-benzoylpiperidin-4-yl)-2-phenylpentanamide

Cat. No.: B6912085
M. Wt: 364.5 g/mol
InChI Key: WTNNUCIEJPAZDN-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-2-phenylpentanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzoyl group, and a phenylpentanamide moiety. Piperidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-2-9-21(18-10-5-3-6-11-18)22(26)24-20-14-16-25(17-15-20)23(27)19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNUCIEJPAZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)-2-phenylpentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-4-yl)-2-phenylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2-phenylpentanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzoylpiperidin-4-yl)-2-phenylpentanamide is unique due to its specific structural features, such as the combination of a benzoyl group and a phenylpentanamide moiety attached to the piperidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .

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